molecular formula C14H17N5O2S B2369889 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1211134-19-8

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Número de catálogo: B2369889
Número CAS: 1211134-19-8
Peso molecular: 319.38
Clave InChI: HKXQPLZLAYNHNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, highlighting its pharmacological implications.

Chemical Structure and Properties

The compound is characterized by a unique combination of a piperidine ring fused with oxadiazole and thiadiazole moieties. Its molecular formula is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S with a molecular weight of approximately 302.39 g/mol. The structural representation is as follows:

Structure  4 5 Cyclopropyl 1 3 4 oxadiazol 2 yl piperidin 1 yl 4 methyl 1 2 3 thiadiazol 5 yl methanone\text{Structure }\text{ 4 5 Cyclopropyl 1 3 4 oxadiazol 2 yl piperidin 1 yl 4 methyl 1 2 3 thiadiazol 5 yl methanone}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Final coupling with the thiadiazole derivative to yield the target compound.

Antimicrobial Activity

Recent studies have shown that compounds containing oxadiazole and thiadiazole rings exhibit significant antimicrobial properties. The synthesized compound demonstrated:

  • Moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis.
Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase Inhibition : It showed promising activity as an acetylcholinesterase inhibitor with an IC50 value indicating effective inhibition.
Enzyme IC50 Value (µM)
Acetylcholinesterase46.42
Butyrylcholinesterase157.31

Docking Studies

In silico docking studies revealed strong interactions between the compound and target enzymes, suggesting that it may serve as a lead for further drug development.

Case Studies and Research Findings

Several research articles have documented the biological activities of similar compounds featuring oxadiazole and thiadiazole structures. For instance:

  • A study by Sujhla Hamid et al. demonstrated that derivatives of oxadiazole exhibited strong urease inhibition alongside antibacterial properties .
  • Another investigation highlighted the potential of piperidine-based compounds in treating neurodegenerative diseases due to their cholinesterase inhibitory effects .

Aplicaciones Científicas De Investigación

Cholesterol Regulation

Research indicates that compounds similar to this one can act as synthetic farnesoid X receptor (FXR) agonists, promoting cholesterol lowering in models of dyslipidemia. This activity is crucial for developing treatments for metabolic disorders related to cholesterol levels .

Antimicrobial Activity

Compounds with structural similarities have demonstrated significant antimicrobial properties. For instance, derivatives of oxadiazole and thiadiazole have shown efficacy against various bacterial strains. A study reported that synthesized compounds exhibited moderate to good activity against pathogens like Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibiting these enzymes could be beneficial in treating neurological disorders such as Alzheimer's disease .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of compounds related to (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone:

  • Dyslipidemia Models : In vivo studies demonstrated significant reductions in cholesterol levels in animal models treated with FXR agonists similar to this compound.
  • Antimicrobial Efficacy : Clinical trials assessing the antimicrobial activity showed promising results against resistant strains of bacteria.
  • Neuroprotective Effects : Preliminary studies indicated potential neuroprotective effects in models of neurodegeneration when tested against known neurotoxic agents.

Propiedades

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-8-11(22-18-15-8)14(20)19-6-4-10(5-7-19)13-17-16-12(21-13)9-2-3-9/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQPLZLAYNHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.